molecular formula C9H10IN5 B12076520 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12076520
M. Wt: 315.11 g/mol
InChI Key: SHYGAPGPWVGJES-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a cyclopropylmethyl group at the N1 position and an iodine atom at the C3 position. This compound serves as a critical intermediate in medicinal chemistry due to the iodine atom's versatility in cross-coupling reactions (e.g., Suzuki, Sonogashira) for further functionalization . Its synthesis typically begins with regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide, followed by Mitsunobu coupling with tert-butyl-(S)-3-hydroxypiperidine-1-carboxylate to introduce the cyclopropylmethyl group . The compound's structural features, including the electron-deficient pyrazolopyrimidine core and reactive iodine substituent, make it valuable for developing covalent-reversible kinase inhibitors and CNS-penetrant therapeutics .

Properties

Molecular Formula

C9H10IN5

Molecular Weight

315.11 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H10IN5/c10-7-6-8(11)12-4-13-9(6)15(14-7)3-5-1-2-5/h4-5H,1-3H2,(H2,11,12,13)

InChI Key

SHYGAPGPWVGJES-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Cyclopropylmethyl Electrophiles

The introduction of the cyclopropylmethyl group at the 1-position is accomplished through nucleophilic substitution. A representative procedure involves reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with cyclopropylmethyl bromide or tosylate in the presence of a strong base.

Reaction Conditions:

  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are preferred due to their ability to deprotonate the pyrazole nitrogen without degrading the iodo substituent.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction kinetics by stabilizing the transition state.

  • Temperature: Elevated temperatures (70–100°C) are employed to accelerate the reaction, typically requiring 10–16 hours for completion.

Example Protocol:
A mixture of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 mmol), cyclopropylmethyl bromide (12 mmol), and Cs₂CO₃ (30 mmol) in DMF (50 mL) is heated at 80°C under nitrogen for 12 hours. The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol 10:1) to yield the title compound.

Mitsunobu Reaction for Sterically Challenged Substrates

For sterically hindered electrophiles, the Mitsunobu reaction offers an alternative pathway. This method employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) to facilitate coupling between the pyrazole and cyclopropylmethanol.

Advantages:

  • Enables retention of configuration at chiral centers.

  • Suitable for thermally sensitive substrates.

Limitations:

  • Higher cost due to stoichiometric phosphine and azodicarboxylate reagents.

  • Requires rigorous exclusion of moisture.

Optimization of Reaction Parameters

Base and Solvent Screening

Comparative studies reveal that Cs₂CO₃ in DMF achieves higher yields (70–78%) compared to K₂CO₃ in DMA (65–70%). The superior performance of Cs₂CO₃ is attributed to its stronger basicity and better solubility in polar aprotic media.

Temperature and Reaction Time

A temperature threshold of 80°C optimizes the balance between reaction rate and byproduct formation. Prolonged heating (>16 hours) may lead to degradation of the iodo substituent, necessitating precise time control.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography using dichloromethane/ethyl acetate or dichloromethane/methanol gradients effectively removes unreacted starting materials and inorganic salts. Trituration with methanol or ethanol further enhances purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.22 (s, 1H, pyrimidine-H), 4.66–4.53 (m, 1H, cyclopropylmethyl-CH₂), and 1.45–1.24 (m, 9H, cyclopropane-H).

  • LC-MS (ESI): m/z 345.1 [M+H]⁺, consistent with the molecular formula C₉H₁₀IN₅.

Challenges and Mitigation Strategies

Regioselectivity Concerns

Competing alkylation at the 2-position of the pyrazole ring is minimized by using bulky bases (e.g., Cs₂CO₃) that favor deprotonation at the more acidic 1-position.

Stability of the Iodo Substituent

The electron-withdrawing nature of the pyrimidine ring stabilizes the C–I bond against premature cleavage. However, prolonged exposure to light or strong bases should be avoided.

Comparative Data Table: Alkylation Methods

Method Base Solvent Temp (°C) Yield (%) Reference
Nucleophilic SubstitutionCs₂CO₃DMF8078
Mitsunobu ReactionDIAD/PPh₃THF2565
Nucleophilic SubstitutionK₂CO₃DMA8568

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Structural and Functional Modifications

The table below compares key structural features and biological applications of 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with analogous compounds:

Compound Name Substituents (Position) Key Applications Synthetic Advantages/Challenges
1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: Cyclopropylmethyl; C3: Iodo Intermediate for covalent kinase inhibitors (e.g., BTK, EGFR), CNS-penetrant drugs Iodo group enables cross-coupling; cyclopropyl enhances metabolic stability
1NA-PP1 (1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: tert-butyl; C3: 1-Naphthyl Selective PKC isoform inhibition Bulky tert-butyl and naphthyl groups limit solubility
NM-PP1 (1-(tert-butyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: tert-butyl; C3: Naphthalenylmethyl Kinase inhibitor screening tool Improved target engagement over 1NA-PP1 due to methyl linker
Compound 20 (3-(2-Cyclopropoxyquinolin-6-yl)-1-(3-(dimethylamino)-2,2-dimethylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) C3: 2-Cyclopropoxyquinolin-6-yl; N1: Complex alkyl Anti-Toxoplasma gondii agent with CNS penetration Synthesized via Suzuki coupling using 3-iodo precursor
17g (1-(Azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) N1: Azetidin-3-ylmethyl; C3: Ethoxynaphthyl Plasmodium falciparum CDPK4 inhibition Azetidine enhances solubility; ethoxynaphthyl optimizes binding

Physicochemical Properties

  • LogP and Solubility : The cyclopropylmethyl group (LogP ~2.1) balances lipophilicity better than tert-butyl (LogP ~3.5) or naphthyl (LogP ~4.0) groups, improving aqueous solubility .
  • Molecular Weight : The target compound (MW ~261.02) is smaller than derivatives like Compound 20 (MW ~432.5), aiding blood-brain barrier penetration .

Key Research Findings

  • Covalent Kinase Inhibition : The iodine atom in 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine enables covalent binding to cysteine residues in kinases like BTK and EGFR, enhancing potency and selectivity .
  • Antiparasitic Efficacy : Derivatives of the 3-iodo compound show EC50 values <100 nM against Toxoplasma gondii and Plasmodium falciparum, attributed to optimized substituent interactions with parasitic kinases .
  • Safety Profile : The cyclopropylmethyl group reduces hepatotoxicity risks compared to tert-butyl-containing analogs, as evidenced by in vitro cytotoxicity assays .

Biological Activity

1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropylmethyl group and an iodine atom at the 3-position of the pyrazolo ring, enhances its chemical properties and biological interactions.

  • Molecular Formula : C₁₀H₁₂I N₅
  • Molecular Weight : Approximately 261.1 g/mol
  • Appearance : White to light yellow crystalline solid

The synthesis of this compound involves several steps that must be optimized to ensure high yields and purity, making it a valuable candidate for drug development.

Research indicates that 1-(cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits its biological activity primarily through interference with cellular signaling pathways. This interference can lead to apoptosis in cancer cells, suggesting its potential as an anticancer agent. The specific mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Cell Death : It activates pathways that lead to necroptosis and autophagy in tumor cells.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that 1-(cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine significantly reduces the viability of various cancer cell lines by inducing apoptosis.
  • Mechanistic Studies : The compound was found to activate the Calpain/Cathepsin pathway and inhibit critical survival pathways such as AKT and mTORC1/C2, leading to cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological profile of 1-(cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Compound NameStructural FeaturesBiological Activity
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks cyclopropylmethyl groupAnticancer properties
1-(Cyclobutylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineCyclobutyl instead of cyclopropylSimilar kinase inhibition
1-(Cyclopentylmethyl)-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-aminesBromine instead of iodineVarying biological activities

The presence of the cyclopropylmethyl group in this compound contributes to its distinct pharmacological profile and enhances its binding affinity towards specific targets compared to other similar compounds.

Case Study 1: Glioma Cell Lines

In a study focusing on glioma cell lines, 1-(cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited potent activity by reducing cell viability through multiple mechanisms. The study highlighted that normal astrocytes were significantly less affected by the compound, indicating a favorable therapeutic window.

Case Study 2: In Vivo Efficacy

Further investigations into in vivo efficacy showed that administration of this compound resulted in significant tumor regression in animal models. The mechanisms involved included enhanced apoptosis rates and reduced tumor growth factors.

Q & A

Q. Why do some synthetic routes report lower yields despite identical conditions?

  • Critical variables :
  • Purity of starting materials : Impurities in NIS or alkyl halides reduce efficiency .
  • Moisture control : Trace water in solvents hydrolyzes intermediates; use molecular sieves .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
IodinationNIS, DMF, 50°C, 12h75–85
CyclopropylmethylationCyclopropylmethyl bromide, K₂CO₃, ACN, 80°C60–70

Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMRδ 8.7 (s, 1H, C5-H), δ 3.5 (d, 2H, CH₂)
IR3400 cm⁻¹ (NH₂), 500 cm⁻¹ (C-I)

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